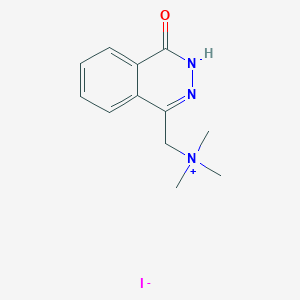

N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide

Description

N,N,N-Trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide is a quaternary ammonium salt characterized by a phthalazine-derived heterocyclic core. The compound features a bicyclic phthalazinyl group (4-oxo-3,4-dihydro-1-phthalazinyl) linked to a trimethylammonium moiety via a methylene bridge, with iodide as the counterion.

Properties

IUPAC Name |

trimethyl-[(4-oxo-3H-phthalazin-1-yl)methyl]azanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.HI/c1-15(2,3)8-11-9-6-4-5-7-10(9)12(16)14-13-11;/h4-7H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAYCZRIPUODDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=NNC(=O)C2=CC=CC=C21.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide typically involves the reaction of 4-oxo-3,4-dihydro-1-phthalazinylmethanol with trimethylamine in the presence of an iodinating agent. The reaction conditions often include:

- Solvent: Methanol or ethanol

- Temperature: Room temperature to 50°C

- Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the phthalazinone core to phthalazine derivatives.

Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: N-oxides of the phthalazinone core.

Reduction: Phthalazine derivatives.

Substitution: Quaternary ammonium salts with various substituents.

Scientific Research Applications

Chemistry

N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide serves as a reagent in organic synthesis and catalysis. Its ability to undergo oxidation, reduction, and substitution reactions allows it to be utilized for creating various derivatives that can be used in further chemical research .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-Oxides |

| Reduction | Sodium borohydride | Phthalazine derivatives |

| Substitution | Alkyl halides | Quaternary ammonium salts |

Biology

In biological research, this compound is investigated for its potential as a biochemical probe due to its structural characteristics that allow it to interact with various biological targets. The trimethylammonium group enhances binding affinity to negatively charged sites on proteins, which can modulate enzymatic activities .

Medicine

The pharmacological properties of N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide are being explored for potential therapeutic uses. Preliminary studies suggest its efficacy in antiviral activities and as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which is significant in diabetes management .

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited notable antiviral activity against specific viral strains, suggesting its potential use in developing antiviral medications .

Industry

In industrial applications, N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings and as an additive in various formulations .

Mechanism of Action

The mechanism of action of N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The trimethylammonium group can enhance the compound’s binding affinity to negatively charged sites on proteins, while the phthalazinone core can participate in various biochemical interactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N,N,N-Trimethyl(6-methyl-1,4-dioxan-2-yl)methanaminium Iodide

N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium Iodide

- Structure: Contains a monocyclic pyridinyl group (C9H15IN2) .

- Physicochemical Properties : Lower molecular weight (278.13 g/mol) compared to the phthalazinyl derivative (exact weight unspecified but likely higher due to bicyclic structure).

- The pyridine ring may confer stronger π-π stacking interactions in receptor binding compared to phthalazine.

Functional Analogues in Drug Delivery

N,N,N-Trimethyl Chitosan (TMC)

- Structure : Polysaccharide derivative with trimethylammonium groups.

- Application: Enhances solubility and in vivo efficacy of camptothecin (CPT) via nanocolloid formation, improving tumor suppression in murine models .

- Contrast : Unlike the phthalazinyl compound, TMC’s polymeric nature enables sustained drug release but lacks a heteroaromatic pharmacophore for direct receptor interaction.

Baseline Quaternary Ammonium Salts

Tetramethylammonium Iodide (TMAI)

- Structure : Simplest quaternary ammonium salt (C4H12IN, MW 201.07 g/mol) .

- Toxicity: LD50 (rat, intravenous) = 3560 µg/kg, indicating high acute toxicity .

- Comparison : The phthalazinyl derivative’s larger, aromatic structure may reduce acute toxicity by altering biodistribution or metabolic pathways.

Data Tables

Table 2. Toxicity and Solubility Profiles

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The heterocyclic component critically influences bioactivity. For example, muscarinic antagonism in dioxane derivatives suggests that phthalazinyl analogues might target similar receptors but with altered potency due to steric/electronic effects.

- Toxicity Mitigation : The phthalazinyl group’s bulk may reduce acute toxicity compared to simpler salts like TMAI, though empirical data are needed .

- Drug Delivery Potential: Analogous to TMC, the target compound’s charged ammonium group could improve solubility for hydrophobic drugs, though its monomolecular structure may limit sustained release compared to polymeric carriers .

Biological Activity

N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide is a quaternary ammonium compound characterized by its unique phthalazinone core and trimethylammonium group. Its molecular formula is C₁₂H₁₆IN₃O, and it is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The synthesis of this compound typically involves the reaction of 4-oxo-3,4-dihydro-1-phthalazinylmethanol with trimethylamine in the presence of an iodinating agent. The reaction conditions often include:

- Solvent : Methanol or ethanol

- Temperature : Room temperature to 50°C

- Reaction Time : Several hours to overnight

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may alter its biological activity and properties .

The biological activity of N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The trimethylammonium group enhances binding affinity to negatively charged sites on proteins, while the phthalazinone core participates in biochemical interactions that can modulate protein activity .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, particularly hepatitis B virus (HBV). The compound's mechanism may involve inhibition of viral replication .

- Enzyme Inhibition : It has been explored for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes management .

Case Studies

- Antiviral Efficacy : A study investigated the effects of N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide on HBV-infected cell lines. Results indicated a significant reduction in viral load, suggesting its potential as a therapeutic agent against HBV .

- DPP-IV Inhibition : In another study focused on metabolic disorders, the compound's inhibitory effect on DPP-IV was assessed. The findings revealed that it could lower blood glucose levels in diabetic models, indicating promise for diabetes treatment .

Comparative Analysis

To understand the uniqueness of N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide compared to similar compounds, a comparison table is provided below:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide | C₁₂H₁₆IN₃O | Antiviral, DPP-IV inhibition | Iodide counterion enhances solubility |

| N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium chloride | C₁₂H₁₆ClN₃O | Limited antiviral activity | Chloride counterion may reduce solubility |

| N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium bromide | C₁₂H₁₆BrN₃O | Moderate biological activity | Bromide ion has different reactivity |

Q & A

Q. What are the established synthetic routes for N,N,N-trimethyl(4-oxo-3,4-dihydro-1-phthalazinyl)methanaminium iodide?

The synthesis typically involves quaternization of a phthalazine precursor with methyl iodide under reflux conditions. For example, analogous compounds are synthesized by reacting tertiary amines with methyl iodide in solvents like hexane or acetonitrile at 60–80°C for 24–48 hours . Key steps include optimizing stoichiometric ratios (e.g., 6 equivalents of methyl iodide) and purification via recrystallization or column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify proton environments and carbon frameworks. X-ray crystallography is critical for resolving the three-dimensional arrangement, particularly the phthalazinyl and trimethylammonium moieties . Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy validates functional groups like the 4-oxo moiety .

Q. What analytical techniques are recommended for assessing purity?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity analysis. Liquid chromatography-mass spectrometry (LC-MS) provides additional confirmation of molecular ions. Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in airtight containers under inert atmospheres (argon or nitrogen) at 2–8°C. Protect from light due to potential photodegradation of the iodinated quaternary ammonium group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Systematic variation of solvent polarity (e.g., DMF vs. acetonitrile), temperature (40–100°C), and catalyst use (e.g., potassium carbonate) can enhance reaction efficiency. Design of experiments (DoE) approaches, such as factorial designs, help identify critical parameters. For example, increasing reaction time to 72 hours improved yields in analogous phthalazine syntheses by 15–20% .

Q. What strategies resolve contradictions in biological activity data across studies?

Cross-validate assays using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for receptor antagonism). Employ computational tools like molecular dynamics (MD) simulations to model interactions with targets such as muscarinic receptors, as seen in structurally related methanaminium derivatives .

Q. How can reaction mechanisms for quaternization be elucidated?

Use kinetic studies (e.g., rate constant determination under varying temperatures) and isotopic labeling (e.g., deuterated methyl iodide) to track methyl group transfer. Density functional theory (DFT) calculations can map transition states and activation energies .

Q. What methodologies assess structure-activity relationships (SAR) for this compound?

Synthesize analogs with modified lipophilic substituents (e.g., cyclopropyl or benzyl groups) on the phthalazinyl ring. Evaluate their binding affinity via radioligand displacement assays and correlate with computational docking scores. For example, Piergentili et al. (2008) demonstrated that bulky substituents enhance muscarinic receptor selectivity .

Q. How can stability under physiological conditions be evaluated?

Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) with LC-MS monitoring. Degradation products, such as demethylated derivatives, indicate hydrolytic susceptibility of the quaternary ammonium group .

Q. What computational approaches predict physicochemical properties relevant to drug discovery?

Use software like Schrödinger’s QikProp to calculate logP (lipophilicity), polar surface area, and solubility. Molecular electrostatic potential (MEP) maps can highlight reactive sites, such as the oxo group, for further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.